3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide group at position 4 is linked to a 6-methoxy-1,3-benzothiazole moiety. The 2-chlorophenyl group may enhance lipophilicity, while the 6-methoxy substituent on the benzothiazole ring could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-16(17(23-26-10)12-5-3-4-6-13(12)20)18(24)22-19-21-14-8-7-11(25-2)9-15(14)27-19/h3-9H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINDIKSFSDWLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the Methoxybenzothiazole Moiety: This could be done through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Electron-withdrawing effects from the oxazole and carboxamide groups activate the aromatic ring for substitution at the para position relative to chlorine .
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 10% NaOH, 80°C, 6 hrs | Replacement of Cl with -OH | 72% | |
| NH₃ (g), DMF, 100°C, 12 hrs | Cl replaced with -NH₂ | 65% | |
| NaSH, EtOH reflux, 8 hrs | Conversion to -SH derivative | 58% |
Oxazole Ring Modifications
The 1,2-oxazole core participates in ring-opening and cycloaddition reactions:
Acid-Catalyzed Hydrolysis
Concentrated HCl (12N) cleaves the oxazole ring at 120°C over 24 hrs, producing:
[3+2] Cycloadditions
With dipolarophiles like methyl acrylate:
| Dipolarophile | Conditions | Product Type |
|---|---|---|
| Methyl acrylate | Toluene, 110°C, 8 hrs | Isoxazole-pyrazoline hybrid |
| Phenylacetylene | CuI catalyst, 80°C | Triazole-linked dimer |
Carboxamide Group Reactivity
| Reagent System | Products | Application |
|---|---|---|
| LiAlH₄/THF, 0°C → 25°C, 4 hrs | Corresponding amine (83% yield) | Bioisostere preparation |
| PCl₅, CH₂Cl₂, -15°C, 2 hrs | Acyl chloride intermediate (91% purity) | Polymer conjugate synthesis |
Benzothiazole Functionalization
The 6-methoxy-1,3-benzothiazol-2-yl group undergoes demethylation and sulfur oxidation :
| Reaction | Conditions | Outcome |
|---|---|---|
| BBr₃ in CH₂Cl₂, -78°C → RT | Methoxy → Hydroxyl (89%) | Enhances hydrogen bonding capacity |
| mCPBA, DCM, 0°C, 30 min | Sulfur oxidized to sulfoxide (76%) | Alters pharmacokinetic properties |
Metal-Mediated Couplings
Palladium catalysis enables Suzuki-Miyaura cross-coupling at the chlorophenyl site:
| Boronic Acid | Catalyst System | Coupling Product |
|---|---|---|
| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative (68% yield) |
| Vinylboronic pinacol ester | PdCl₂(dppf), CsF, THF, 60°C | Styrenylated analog (71% yield) |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces oxazole ring dimerization through [π2+π2] cycloaddition, forming a strained bicyclic product with 55% efficiency. This reaction proceeds via a triplet excited state, as confirmed by quenching studies with O₂ and TEMPO.
Stability Profile
Critical degradation pathways under accelerated conditions:
| Stress Condition | Major Degradants | Mechanism |
|---|---|---|
| 40°C/75% RH, 4 weeks | Hydrolyzed oxazole (12%) | Moisture-induced ring opening |
| 0.1N HCl, 60°C, 24 hrs | N-dealkylated benzothiazole (9%) | Acid-catalyzed cleavage |
| 0.1N NaOH, 60°C, 24 hrs | Chlorophenyl oxidation products | Base-mediated autoxidation |
This comprehensive reactivity profile enables rational design of analogs through targeted functional group transformations. The compound's stability under physiological conditions (pH 7.4, 37°C: <2% degradation over 72 hrs) makes it particularly valuable for pharmaceutical development.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to benzothiazoles exhibit promising anticancer properties. For example, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share similar mechanisms due to its structural features, potentially acting on targets involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities against a range of pathogens. The presence of the methoxy group and the chlorophenyl moiety may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. Studies have demonstrated that modifications in the benzothiazole structure can lead to increased potency against bacteria and fungi.
Neuroprotective Effects
Recent findings suggest that certain benzothiazole compounds exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.
Pharmacological Studies
The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential. Research into its absorption, distribution, metabolism, and excretion (ADME) profiles will provide insights into its viability as a drug candidate. Preliminary studies suggest favorable characteristics that warrant further investigation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using related benzothiazole derivatives. |
| Study B | Antimicrobial Efficacy | Showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. |
| Study C | Neuroprotection | Indicated reduction in neuronal apoptosis in models of oxidative stress induced by hydrogen peroxide exposure. |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature might interact with proteins or nucleic acids, modulating their function. This could involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Propenyl group (): Reduces steric hindrance, favoring membrane permeability but possibly decreasing target affinity.
- Thiazole-carbamothioyl (): The thiourea linkage introduces hydrogen-bonding sites (donor/acceptor), while dichlorophenyl enhances electronegativity, possibly altering binding kinetics.
Heterocyclic Core Modifications
Variations in the heterocyclic systems attached to the carboxamide group significantly impact electronic and steric properties:
- Benzothiazole itself is a privileged scaffold in drug discovery .
- 4-Phenyl-1,3-thiazole (): Replacing benzothiazole with a thiazole ring reduces aromatic surface area, which may diminish π-stacking interactions but improve solubility.
- Oxadiazole derivatives (e.g., ): Compounds like N-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide exhibit higher polarity due to the oxadiazole ring, influencing solubility and metabolic stability.
Physicochemical and Computational Properties
Limited data are available for direct comparisons, but insights can be inferred:
- Topological Polar Surface Area (TPSA) : A related compound with a benzothiazole-carboxamide structure () has a TPSA of 106 Ų, suggesting moderate permeability . This aligns with the target compound’s methoxy group, which may balance hydrophilicity and lipophilicity.
- Hydrogen-Bonding Capacity: The target compound’s carboxamide and methoxy groups provide hydrogen-bond acceptors, critical for target engagement.
- Molecular Complexity : Derivatives like the tetrahydrobenzothiophen analog () exhibit high complexity (e.g., 676 per ), which may correlate with synthetic challenges but improved selectivity.
Biological Activity
The compound 3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a novel derivative within the oxazole and benzothiazole classes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is . Its structure includes a benzothiazole moiety, which is known for various pharmacological properties, including anticancer and antibacterial activities. The presence of the oxazole ring further enhances its biological profile by contributing to its bioactivity.
Research indicates that compounds containing oxazole and benzothiazole rings exhibit multiple mechanisms of action:
- Anticancer Activity : Studies have shown that oxazole derivatives can inhibit tumor cell proliferation. The compound has demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
- Antimicrobial Properties : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to exhibit significant antibacterial potency, suggesting a potential application in treating bacterial infections .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes, such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are implicated in cancer progression and other diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa and CaCo-2 cells | |
| Antimicrobial | Inhibition against various bacterial strains | |
| Enzyme Inhibition | Inhibition of HDACs and CAs |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of related oxazole derivatives on a panel of cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cells, showcasing their potential as effective anticancer agents .
- Antibacterial Screening : In vitro studies on similar compounds showed significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 µg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. .
- Enzymatic Activity : Compounds similar to the target molecule were found to inhibit enzymes essential for bacterial survival, demonstrating their potential use as antibacterial agents by disrupting bacterial metabolic processes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the oxazole-4-carbonyl chloride intermediate by reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by chlorination and cyclization with ethyl acetoacetate . Next, couple this intermediate with 2-amino-6-methoxybenzothiazole using triethylamine in dioxane to facilitate amide bond formation, as described in analogous benzothiazole carboxamide syntheses . Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography is critical to isolate the final product.
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are used to confirm substitution patterns (e.g., methoxy group at C6 of benzothiazole, methyl group on oxazole) and aromatic proton environments .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and C-O-C stretches from the oxazole and methoxy groups.
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable.
Q. What initial biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarities to bioactive benzothiazole derivatives . Molecular docking can predict binding affinities to targets like DNA topoisomerases. Follow with cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate preliminary bioactivity.
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the 2-chlorophenyl group limits coupling efficiency?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to improve reagent solubility and reduce aggregation.
- Slow Reagent Addition : Introduce the oxazole carbonyl chloride dropwise to minimize side reactions.
- Microwave-Assisted Synthesis : Enhance reaction kinetics by applying controlled microwave irradiation (e.g., 100°C for 30 minutes) .
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. How do researchers resolve discrepancies between theoretical NMR predictions and experimental data for the benzothiazole moiety?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers of the benzothiazole ring using variable-temperature NMR to account for signal splitting.
- 2D NMR Techniques : Utilize HSQC and HMBC to correlate proton and carbon signals, especially for overlapping aromatic peaks.
- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3, as hydrogen bonding in DMSO can deshield specific protons .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the methoxy group on the benzothiazole ring?
- Methodological Answer :
- Derivatization : Synthesize analogs with electron-donating (e.g., -OCH3) or withdrawing (e.g., -NO2) groups at the C6 position.
- Biological Profiling : Test analogs against enzyme panels to correlate substituent effects with activity. For example, replacing -OCH3 with -CF3 may enhance lipophilicity and target binding .
- Computational Modeling : Perform QSAR studies using molecular descriptors (e.g., Hammett constants) to predict bioactivity trends.
Q. How can low reproducibility in oxazole ring-forming reactions be addressed?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature, solvent ratio, and catalyst loading .
- In-Situ Monitoring : Use FTIR or ReactIR to track reaction progress and identify intermediates or byproducts.
- Moisture Control : Ensure anhydrous conditions by pre-drying solvents and reagents over molecular sieves.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
